4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one
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Description
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 406.482. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as “4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-5,7-dimethyl-2H-chromen-2-one”, primarily targets GABA-ergic neurotransmission in the brain . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
The compound exhibits its effects by influencing the GABA-ergic neurotransmission . It is suggested that the compound might enhance the action of GABA or increase GABA levels in the brain, thereby increasing the inhibitory effects on neuronal excitability . This results in the suppression of abnormal neuronal firing, which is often associated with seizures .
Biochemical Pathways
The compound’s action on GABA-ergic neurotransmission affects several biochemical pathways. Primarily, it influences the GABAergic pathway , leading to an increase in inhibitory effects on neuronal excitability . This can result in the suppression of seizures and potentially contribute to its antidepressant activity .
Pharmacokinetics
The compound’s safety profile was studied in a sub-acute toxicity rat model at a dose of 100 mg/kg, per oral for 14 days . , suggesting it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound exhibited excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . In a pilocarpine-induced model of status epilepticus (SE), the compound demonstrated 50% protection at a dose of 100 mg/kg in rats . Moreover, the compound showed good antidepressant activity .
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-16-9-17(2)24-19(12-23(27)30-22(24)10-16)14-26-7-5-25(6-8-26)13-18-3-4-20-21(11-18)29-15-28-20/h3-4,9-12H,5-8,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIPKKJRXQUZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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